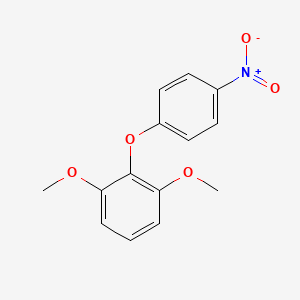

1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO5 |

|---|---|

Molecular Weight |

275.26 g/mol |

IUPAC Name |

1,3-dimethoxy-2-(4-nitrophenoxy)benzene |

InChI |

InChI=1S/C14H13NO5/c1-18-12-4-3-5-13(19-2)14(12)20-11-8-6-10(7-9-11)15(16)17/h3-9H,1-2H3 |

InChI Key |

AKXSXKSVDZTBTN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 1 2,6 Dimethoxyphenoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural determination of organic compounds. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of all hydrogen atoms within a molecule. The spectrum for 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene would be expected to display several distinct signals corresponding to the protons on the two separate aromatic rings and the methoxy (B1213986) groups.

The protons on the 4-nitrophenyl ring are expected to appear as doublets due to coupling with their adjacent protons. The strong electron-withdrawing effect of the nitro group would deshield these protons, causing their signals to appear at a lower field (higher ppm value). Conversely, the protons on the 2,6-dimethoxyphenyl ring would be more shielded and thus appear at a higher field. The two methoxy groups are chemically equivalent due to symmetry, and their six protons would give rise to a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound No experimental data is publicly available. The table below is a representation of how such data would be presented.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3', H-5' (Nitro-ring) | ~8.2 | d (doublet) | ~9.0 | 2H |

| H-2', H-6' (Nitro-ring) | ~7.0 | d (doublet) | ~9.0 | 2H |

| H-4 (Methoxy-ring) | ~7.1 | t (triplet) | ~8.4 | 1H |

| H-3, H-5 (Methoxy-ring) | ~6.6 | d (doublet) | ~8.4 | 2H |

| -OCH₃ | ~3.8 | s (singlet) | - | 6H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Complementing the ¹H NMR, Carbon-13 NMR (¹³C NMR) provides critical information about the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the complete assignment of the carbon skeleton. Key signals would include those for the ipso-carbons directly attached to the ether oxygen, the nitro group, and the methoxy groups, which typically have characteristic chemical shifts. The carbons of the nitrophenyl ring would be significantly deshielded compared to those of the dimethoxyphenyl ring.

Table 2: Predicted ¹³C NMR Data for this compound No experimental data is publicly available. The table below is a representation of how such data would be presented.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (Nitro-ring) | ~163 |

| C-4' (Nitro-ring) | ~142 |

| C-2, C-6 (Methoxy-ring) | ~154 |

| C-1 (Methoxy-ring) | ~135 |

| C-2', C-6' (Nitro-ring) | ~125 |

| C-4 (Methoxy-ring) | ~124 |

| C-3', C-5' (Nitro-ring) | ~118 |

| C-3, C-5 (Methoxy-ring) | ~105 |

| -OCH₃ | ~56 |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To confirm the assignments from 1D NMR and to piece together the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would provide unequivocal evidence of the ether linkage by showing a correlation between the protons on one ring and the ipso-carbon of the other.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions, helping to determine the molecule's three-dimensional conformation, particularly the spatial orientation of the two aromatic rings relative to each other.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₄H₁₃NO₅), HRMS would be used to confirm this molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).

Table 3: HRMS Data for this compound No experimental data is publicly available. The table below is a representation of how such data would be presented.

| Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Difference (ppm) |

|---|---|---|---|

| C₁₄H₁₄NO₅ | 276.08665 | Data Not Available | Data Not Available |

Fragmentation Pathway Analysis (e.g., GC-MS, LC-MS)

When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry can be used to analyze the fragmentation of a molecule upon ionization. The resulting pattern of fragment ions is a unique fingerprint that helps to confirm the proposed structure.

For this compound, the major fragmentation pathways would likely involve the cleavage of the diaryl ether bond, which is often the weakest point in the molecule. This would lead to fragment ions corresponding to the 2,6-dimethoxyphenoxy radical cation and the 4-nitrophenyl radical cation. Other expected fragmentations would include the loss of the nitro group (-NO₂) or one of the methoxy groups (-CH₃O).

Table 4: Predicted Key MS Fragmentation Data for this compound No experimental data is publicly available. The table below is a representation of how such data would be presented.

| m/z (Mass/Charge) | Proposed Fragment Ion | Loss |

|---|---|---|

| 275 | [C₁₄H₁₃NO₅]⁺ (Molecular Ion) | - |

| 229 | [M - NO₂]⁺ | -NO₂ |

| 153 | [C₈H₉O₃]⁺ (Dimethoxyphenoxy fragment) | -C₆H₄NO₂ |

| 123 | [C₆H₄NO₂]⁺ (Nitrophenyl fragment) | -C₈H₉O₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

An analysis of the vibrational modes of this compound would provide critical information about its molecular structure and bonding.

Functional Group Identification via Characteristic Absorptions

Experimental IR and Raman spectra for this compound are not available. If they were, one would expect to identify characteristic absorption bands corresponding to the molecule's key functional groups. A hypothetical table of expected vibrational frequencies is presented below for illustrative purposes, based on known ranges for similar functional groups.

Interactive Data Table: Expected IR Absorption Regions for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1570–1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1370–1300 | Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1275–1200 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1075–1020 | Medium |

| Methoxy (O-CH₃) | C-H Stretch | 2850–2815 | Medium |

| Aromatic Ring | C=C Stretch | 1600–1450 | Medium to Weak |

| Aromatic Ring | C-H Bending (out-of-plane) | 900–675 | Strong |

Note: This table is predictive and not based on experimental data for this compound.

Conformational Insights from Vibrational Spectra

Without experimental spectra, no conformational insights can be drawn for this compound. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would typically reveal subtle vibrational shifts indicative of the molecule's preferred three-dimensional arrangement, such as the torsional angles between the aromatic rings and the orientation of the methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is essential for understanding the electronic structure of a molecule by probing the transitions between electronic energy levels.

Analysis of Electronic Absorption Profiles

No experimental UV-Vis absorption spectrum for this compound has been found. Such a spectrum would be expected to show absorption bands corresponding to π→π* transitions within the aromatic rings and potentially n→π* or charge-transfer transitions involving the nitro and ether functional groups. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insight into the extent of conjugation and the electronic effects of the substituents. For instance, related nitroaromatic compounds typically exhibit strong absorption bands in the UV region.

Photophysical Behavior Relevant to Electronic Structure

There is no published research on the photophysical behavior of this compound. Studies in this area would investigate processes such as fluorescence, phosphorescence, and photochemical reactivity upon absorption of UV or visible light, providing a deeper understanding of the molecule's excited state dynamics and electronic structure.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A search of crystallographic databases reveals no published crystal structure for this compound.

If a crystal structure were available, it would provide precise data on:

Bond lengths and angles: Confirming the geometry of the aromatic rings, nitro group, and ether linkage.

Torsional angles: Defining the relative orientation of the two phenyl rings.

Intermolecular interactions: Identifying forces such as hydrogen bonds or π-stacking that govern the crystal packing.

This information is fundamental for understanding the molecule's physical properties and its interactions in a solid-state context.

Based on a comprehensive search of available scientific literature, the specific experimental data required to fully detail the advanced spectroscopic and structural characterization of this compound is not publicly available. Detailed crystallographic analysis, including single-crystal X-ray diffraction data, which is essential for elucidating molecular conformation, intermolecular interactions, and the precise influence of substituents on the crystal architecture, has not been reported for this specific compound. Furthermore, specific elemental microanalysis data from synthesis reports are not present in the available literature.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline for the following sections:

Elemental Microanalysis for Stoichiometric Verification

Writing these sections would require access to primary research data from a dedicated study on this compound, which does not appear to have been published or made publicly accessible. Any attempt to provide this information would be speculative and would not adhere to the required standards of scientific accuracy.

Computational and Theoretical Investigations of 1 2,6 Dimethoxyphenoxy 4 Nitrobenzene

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. rutgers.edu

Dynamic Behavior and Conformational Flexibility in Solution

For a molecule such as 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene, which possesses several rotatable bonds, MD simulations are invaluable for exploring its dynamic nature and conformational flexibility in a solution. The key areas of flexibility include the dihedral angles around the ether linkage (C-O-C-C) and the rotation of the two methoxy (B1213986) groups on the phenoxy ring.

An MD simulation would be set up by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). After an initial energy minimization and equilibration period, a production simulation is run for a duration typically ranging from nanoseconds to microseconds. The resulting trajectory file, which is a record of the positions and velocities of all atoms at regular time intervals, can be analyzed to understand the molecule's conformational preferences.

Solvent Effects on Molecular Structure and Interactions

MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This allows for a detailed investigation of how the solvent influences the molecule's structure and behavior. The polarity of the solvent can have a significant impact on the conformational equilibrium, especially for molecules capable of intramolecular charge transfer.

In Silico Molecular Interaction Studies

Ligand-Target Docking Methodologies for Investigating Molecular Recognition Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov The primary goal is to identify the most likely binding mode(s) and to estimate the strength of the interaction. This methodology is fundamental in structure-based drug design and in understanding molecular recognition. The process relies on two key components: a search algorithm and a scoring function.

Search Algorithms: The search algorithm is responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. It generates a large number of potential binding poses. Common search algorithms include:

Systematic or Grid-Based Searches: These methods exhaustively explore every possible orientation and conformation on a predefined grid within the binding site. While thorough, they are computationally very expensive.

Stochastic Methods: These algorithms introduce randomness into the search process to explore the energy landscape more efficiently. Examples include Monte Carlo methods, which randomly alter the ligand's position, orientation, and conformation, and genetic algorithms, which "evolve" a population of poses toward better binding scores.

Molecular Dynamics-Based Docking: This approach uses short MD simulations to model the physical process of the ligand approaching and settling into the binding site, allowing for flexibility in both the ligand and, to some extent, the receptor.

Scoring Functions: For each pose generated by the search algorithm, a scoring function calculates a score that approximates the binding free energy. nih.gov This score is used to rank the different poses, with the lowest energy score typically representing the most favorable binding mode. Scoring functions are generally classified into three types:

Force-Field-Based: These functions use parameters from classical molecular mechanics force fields to calculate van der Waals and electrostatic interaction energies.

Empirical: These are fast, regression-based functions that use weighted terms for key interactions like hydrogen bonds, ionic interactions, hydrophobic contacts, and penalties for steric clashes. The weights are derived from fitting to experimental binding data of a large set of protein-ligand complexes.

Knowledge-Based: These functions use statistical potentials derived from analyzing the frequency of specific atom-pair contacts in known protein-ligand crystal structures. They are based on the principle that more frequently observed interactions are more favorable.

The final output of a docking simulation is a set of ranked binding poses, which provides hypotheses about how a molecule like this compound might interact with a specific biological target at the atomic level.

Binding Affinity Prediction using Computational Methods

While docking scores provide a rapid way to rank potential ligands, they are often not accurate enough for precise prediction of binding affinity (e.g., Kᵢ or ΔG). More computationally intensive methods are required for quantitative predictions. mdpi.com

| Method | Principle | Computational Cost | Typical Accuracy |

|---|---|---|---|

| Docking Scoring Functions | Empirical, knowledge-based, or force-field estimates of interaction strength. | Low (seconds to minutes per ligand) | Qualitative (ranking) |

| MM/PBSA and MM/GBSA | Molecular mechanics energy combined with Poisson-Boltzmann or Generalized Born and surface area continuum solvation models. Averages energies over MD snapshots. | Medium (hours per ligand) | Semi-quantitative |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | "Alchemical" transformation of one ligand into another or into nothing within the binding site and in solution using MD simulations to calculate the free energy difference. | High (days to weeks per ligand) | High (often within 1-2 kcal/mol of experiment) |

This table provides a general comparison of common methodologies.

Free Energy Methods: Based on rigorous statistical mechanics, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for accuracy. These methods calculate the free energy difference between two states (e.g., bound vs. unbound, or ligand A vs. ligand B) by simulating a non-physical, or "alchemical," pathway that transforms one state into the other. By calculating the work required for this transformation both in the protein binding site and free in solution, the relative binding free energy can be determined with high accuracy.

End-Point Methods: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a compromise between the speed of docking and the rigor of FEP/TI. In this approach, an MD simulation of the protein-ligand complex is performed. Snapshots from this simulation are then used to calculate the binding energy as a sum of the molecular mechanics energy in the gas phase and a solvation free energy term calculated using a continuum solvent model. These methods are more accurate than simple docking scores for re-ranking poses and comparing similar ligands.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues (focus on model development and validation)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish a mathematical link between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov For analogues of this compound, which belongs to the broader class of nitroaromatic compounds, QSAR modeling can be a crucial tool for predicting properties like toxicity or mutagenicity without the need for extensive experimental testing. nih.govdergipark.org.tr The development and validation of robust QSAR models are critical for ensuring their predictive power and reliability. researchgate.net

The process of developing a QSAR model for analogues of this compound involves several key stages. It begins with the compilation of a dataset of structurally related molecules with experimentally determined activity or property values. nih.gov This dataset is then typically divided into a training set, used to build the model, and a test set, used for external validation to assess its predictive capability on new compounds. mdpi.com

A crucial step is the calculation of molecular descriptors for each compound. These numerical values represent different aspects of the molecular structure, such as:

Physicochemical properties: Hydrophobicity, electronic distribution, and steric parameters. researchgate.net

Quantum-chemical descriptors: Properties derived from quantum chemistry calculations, such as hyperpolarizability or energies of molecular orbitals. nih.govdergipark.org.tr

Topological and constitutional descriptors: Information about the connectivity, shape, and composition of the molecule. nih.gov

Once descriptors are calculated, a feature selection algorithm is often employed to identify the subset of descriptors most relevant to the activity being modeled. nih.gov Statistical methods are then used to create the mathematical equation that forms the QSAR model. Multiple Linear Regression (MLR) is a common technique that generates an easily interpretable linear equation. nih.govdergipark.org.trmdpi.com More complex methods like artificial neural networks (ANN) may also be used. nih.gov

Validation is arguably the most important phase of QSAR modeling, ensuring the model is robust and not a result of chance correlation. researchgate.net Validation is performed through several techniques:

Internal Validation: This assesses the stability of the model using only the training set. A common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient of determination (Q²). researchgate.net

External Validation: The model's predictive power is tested on the external test set of compounds that were not used during model development. mdpi.com The predictive ability is often measured by a correlation coefficient R² pred.

Y-Randomization: This test involves repeatedly scrambling the activity data of the training set and rebuilding the model. If the resulting models have low correlation coefficients, it confirms that the original model is not due to a chance correlation. researchgate.netnih.gov

The reliability of a developed QSAR model is judged by its performance against several statistical metrics derived from these validation procedures.

| Validation Type | Key Metric | Description | Commonly Accepted Value |

|---|---|---|---|

| Internal Validation | Q² (Cross-validated R²) | Measures the predictive ability of the model within the training set. | > 0.5 |

| External Validation | R² pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Model Fit | R² (Coefficient of Determination) | Indicates how well the model fits the training set data. | > 0.6 |

| Chance Correlation | Y-Randomization Test | Ensures the model is not based on a random correlation between descriptors and activity. | Low R² and Q² values for randomized models |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful methods for predicting the potential reaction pathways of a molecule like this compound, offering insights into its stability, degradation, and potential transformation products. chemrxiv.org This process involves the theoretical exploration of the molecule's potential energy surface (PES), which maps the energy of the system as a function of its atomic coordinates.

The investigation of reaction pathways typically begins with geometry optimization of the reactant molecule to find its most stable, low-energy conformation. From this starting point, computational algorithms can search for reaction pathways leading to various products. These pathways consist of intermediates (local minima on the PES) and, crucially, transition states (saddle points or energy maxima connecting reactants and products). chemrxiv.orghw.ac.uk The identification of a transition state is a key step in confirming a viable reaction pathway. chemrxiv.org

Several theoretical methods are employed for these investigations:

Quantum Mechanical (QM) Methods: Methods like Density Functional Theory (DFT) or more advanced approaches such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are used to calculate the electronic structure and energies of the molecule. nih.govresearchgate.net These methods are essential for accurately describing bond-breaking and bond-forming processes that occur during a chemical reaction. nih.gov

Automated Reaction Prediction Algorithms: Modern computational tools can automate the search for reaction pathways. chemrxiv.org Programs like Yet Another Reaction Program (YARP) can systematically explore complex reaction networks, discovering both known and novel reaction channels without relying on pre-existing chemical intuition. chemrxiv.org These algorithms work by enumerating potential reactions, initializing geometries, and converging on transition state structures. chemrxiv.org

The general workflow for computationally predicting a reaction pathway involves several distinct steps.

| Step | Description | Computational Method/Goal |

|---|---|---|

| 1. Reactant Optimization | Find the stable, lowest-energy structure of the starting molecule. | Geometry optimization using methods like DFT. |

| 2. Pathway Exploration | Identify potential routes from reactants to products. | Automated algorithms or manual exploration of bond dissociations. chemrxiv.org |

| 3. Transition State (TS) Search | Locate the highest energy point along the reaction coordinate. | Algorithms like the Berny optimization to find a first-order saddle point. chemrxiv.org |

| 4. TS Validation | Confirm the located structure is a true transition state. | Frequency calculation (must have one imaginary frequency) and Intrinsic Reaction Coordinate (IRC) analysis to connect the TS to the correct reactant and product. chemrxiv.org |

| 5. Energy Calculation | Determine the activation energy (barrier) and reaction energy. | High-level single-point energy calculations (e.g., CASPT2) for accuracy. nih.govresearchgate.net |

| 6. Network Analysis | Analyze the complete reaction network to identify the most kinetically and thermodynamically favorable pathways. | Microkinetic modeling based on calculated activation energies. chemrxiv.org |

For a molecule like this compound, these computational studies could predict, for example, the pathways for its thermal decomposition or photodissociation. Studies on the simpler nitrobenzene (B124822) molecule have shown that the breaking of the C–NO2 bond is a critical reaction channel, and similar pathways could be investigated for its more complex derivatives. nih.govresearchgate.net By calculating the energy barriers for different potential reactions, researchers can predict which pathways are most likely to occur under specific conditions.

Mechanistic Studies and Structure Reactivity/property Relationships of 1 2,6 Dimethoxyphenoxy 4 Nitrobenzene

Investigation of Reaction Mechanisms Involving the Compound

The reactivity of 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene is primarily dictated by the electronic properties of its constituent parts: the nitrobenzene (B124822) moiety and the phenoxy substituent. The interplay between the electron-withdrawing nitro group and the electron-donating ether linkage governs the mechanistic pathways of its reactions, particularly electrophilic aromatic substitution.

Mechanistic Pathways of Substitution Reactions at the Nitrobenzene Moiety

Electrophilic aromatic substitution reactions on the nitrobenzene ring of the compound proceed through a well-established two-step mechanism. ijrti.org This pathway involves the initial attack of an electrophile (E+) on the electron-rich π system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. ijrti.org In this step, the aromaticity of the ring is temporarily lost. ijrti.org

Role of the Phenoxy Substituent in Directing Reactivity and Selectivity

The 1-(2,6-dimethoxyphenoxy) group attached to the nitrobenzene ring acts as an activating group, albeit a moderate one, and is an ortho, para-director. Ether functionalities, like the phenoxy group, possess non-bonding electron pairs on the oxygen atom that can be donated to the aromatic ring through resonance. This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than unsubstituted benzene (B151609). msu.edu

This resonance effect is particularly effective at stabilizing the carbocation intermediate when the electrophilic attack occurs at the positions ortho or para to the substituent. The positive charge in the arenium ion can be delocalized onto the oxygen atom of the ether, creating an additional, highly stable resonance structure. In the case of this compound, the phenoxy group is at position 4. Therefore, it directs incoming electrophiles to the positions ortho to it (positions 2 and 6 on the nitrobenzene ring).

Effects of the Nitro Group as an Electron-Withdrawing System on Aromatic Reactivity

The nitro group (NO₂) is a powerful deactivating group, significantly reducing the reactivity of the benzene ring towards electrophilic substitution. msu.edulibretexts.org Its electron-withdrawing nature stems from two effects: a strong inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a strong resonance effect (-R) that pulls electron density out of the ring. researchgate.netsarthaks.com

This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. quora.com The deactivating effect is most pronounced at the ortho and para positions. Resonance structures of nitrobenzene show that a partial positive charge develops at these positions, which would strongly destabilize the positively charged arenium ion intermediate formed during an electrophilic attack. sarthaks.comquora.com

| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Influence |

| -NO₂ (Nitro) | Strong Deactivator | meta | Strong -I (Inductive) and -R (Resonance) electron withdrawal. Destabilizes ortho/para intermediates. researchgate.netsarthaks.com |

| -OAr (Phenoxy) | Activator | ortho, para | -I (Inductive) withdrawal, but dominant +R (Resonance) electron donation stabilizes ortho/para intermediates. egyankosh.ac.in |

Structure-Reactivity Relationship (SRR) Studies on Derivatives

Impact of Substituent Modifications on Chemical Transformations

The chemical reactivity of derivatives of this compound can be systematically altered by modifying the substituents on either aromatic ring. These modifications impact the electronic environment of the molecule, thereby affecting the rates and outcomes of chemical transformations. researchgate.net

For instance, replacing the electron-withdrawing nitro group with an electron-donating group, such as an amino (-NH₂) or hydroxyl (-OH) group, would dramatically increase the ring's activation towards electrophilic aromatic substitution. libretexts.org Conversely, adding more electron-withdrawing groups to either ring would further deactivate the molecule.

Studies on various substituted nitrobenzenes have shown that electron-withdrawing groups on the benzene ring make the molecule easier to reduce (i.e., they are reduced at more positive potentials), while electron-donating groups have the opposite effect. researchgate.net The table below summarizes the predicted impact of hypothetical modifications on the reactivity of the nitrobenzene moiety towards electrophilic attack.

| Modification | Predicted Effect on Reactivity | Rationale |

| Replacing -NO₂ with -NH₂ | Strong Activation | The amino group is a powerful electron-donating group (+R > -I), greatly increasing ring nucleophilicity. libretexts.org |

| Replacing -OCH₃ on phenoxy ring with -CF₃ | Decreased Activation | The trifluoromethyl group is strongly electron-withdrawing, reducing the electron-donating ability of the phenoxy substituent. |

| Adding a second -NO₂ group to the nitrobenzene ring | Strong Deactivation | A second nitro group would further withdraw electron density, making the ring extremely unreactive to electrophiles. researchgate.net |

Positional Isomerism and its Influence on Reaction Kinetics and Thermodynamics

The relative positions of the phenoxy and nitro groups have a profound effect on the molecule's reactivity. The arrangement in this compound (para isomer) results in a specific electronic and steric environment. Changing this to an ortho or meta arrangement would significantly alter the reaction kinetics and thermodynamics.

Ortho Isomer (1-(2,6-Dimethoxyphenoxy)-2-nitrobenzene): In this isomer, the bulky phenoxy group would be adjacent to the nitro group, leading to significant steric hindrance. This could impede the approach of an electrophile, slowing down the reaction rate. Electronically, the directing influences would be in conflict; the phenoxy group directs ortho and para to itself, while the nitro group directs meta.

Meta Isomer (1-(2,6-Dimethoxyphenoxy)-3-nitrobenzene): Here, the directing effects of the two groups would be cooperative. The ortho, para-directing phenoxy group would activate positions 2, 4, and 6. The meta-directing nitro group would direct to positions 2, 4, and 6. This alignment of directing effects would likely lead to a faster reaction rate compared to the para isomer, with substitution favored at the 2, 4, and 6 positions.

Studies on different isomers of dinitrobenzene have confirmed that positional isomerism plays a critical role in determining the toxicological and chemical properties of a compound, indicating that different isomers can have distinct mechanisms of action and reactivity profiles. epa.gov The reduction potential of nitroaromatic compounds is also sensitive to the position of substituents, with ortho isomers often showing different behavior due to steric effects. researchgate.net

Studies on the Photochemical and Thermal Stability for Mechanistic Understanding

The photochemical and thermal stability of this compound are critical aspects that provide insight into its reactivity and potential degradation pathways under various environmental conditions. While specific studies on this exact molecule are not extensively documented, the behavior of related nitroaromatic compounds and diaryl ethers offers a basis for understanding its likely stability characteristics.

The photochemical behavior of nitroaromatic compounds is largely dictated by the nitro group, which can undergo photoreduction. The process often involves the formation of a nitrobenzene radical anion. For instance, the photoreduction of nitrophenyl ethers by amines has been shown to proceed through a single electron transfer mechanism. The structure of the amine can influence whether the reaction proceeds via photoreduction or photosubstitution.

The stability of the nitroaromatic compounds can be influenced by the presence of other substituents on the aromatic rings. In the case of this compound, the electron-donating methoxy (B1213986) groups on one of the phenyl rings may influence the electron density of the molecule and, consequently, its photochemical reactivity.

The thermal decomposition of nitroaromatic compounds has also been a subject of study. For example, the thermal fragmentation of nitrobenzene has been investigated behind reflected shock waves at high temperatures (1155–1434 K), revealing complex decomposition pathways. kaust.edu.sa The presence of the ether linkage in this compound introduces another potential site for thermal cleavage. Studies on the decomposition of diaryl ethers under hydrothermal conditions indicate that the ether bond can be cleaved at elevated temperatures.

To provide a quantitative perspective, the table below presents thermal stability data for related nitroaromatic compounds. This data, while not specific to this compound, offers a comparative framework for its expected thermal behavior.

| Compound Name | Decomposition Temperature (°C) | Method |

| 4-Nitrophenol | ~279 (boiling point with decomposition) | - |

| 2,4-Dinitrophenol | 112-114 (melting point, decomposes explosively on further heating) | - |

| Nitrobenzene | 210.9 (boiling point) | - |

This table presents representative thermal data for compounds structurally related to this compound to provide a comparative context for its thermal stability.

Electron Transfer and Redox Chemistry Mechanisms Involving the Nitrobenzene Moiety

The nitrobenzene moiety in this compound is the primary center for its redox activity. The electron-withdrawing nature of the nitro group facilitates electron transfer processes, making the compound susceptible to reduction.

The electrochemical reduction of nitroaromatic compounds typically proceeds through a series of one-electron transfer steps. The initial step involves the formation of a nitro radical anion. This process is often reversible and can be studied using techniques like cyclic voltammetry. The stability and subsequent reactions of this radical anion are influenced by the solvent, pH, and the presence of substituents on the aromatic ring. rsc.org

In aprotic media, the nitro radical anion can be relatively stable. However, in the presence of proton donors, it can be further reduced to nitroso and hydroxylamine (B1172632) intermediates, and ultimately to the corresponding amine. The reduction potentials are sensitive to the electronic effects of other substituents on the molecule. For this compound, the electron-donating dimethoxyphenoxy group is expected to influence the redox potential of the nitrobenzene ring.

The table below summarizes the electrochemical reduction potentials for several nitroaromatic compounds, offering a reference for the anticipated redox behavior of this compound.

| Compound Name | Reduction Potential (V vs. reference electrode) | Conditions |

| 4-Nitrophenol | -1.13 (first reduction peak) | pH 7.4 |

| Nitrobenzene | -1.15 | Aprotic solvent |

| 4-Nitroanisole | -1.21 | Aprotic solvent |

This table provides representative electrochemical data for compounds with structural similarities to this compound, illustrating the typical potential range for the reduction of the nitro group.

The study of electron transfer kinetics in nitroaromatic compounds is crucial for understanding their reaction mechanisms. Flavoenzymes, for example, can catalyze the single- or two-electron reduction of nitroaromatics. nih.gov The rate of these enzymatic reactions often shows a linear relationship with the one-electron reduction potential of the nitroaromatic compound. This highlights the importance of the intrinsic redox properties in determining the biological and chemical reactivity of this class of compounds.

Advanced Academic Applications and Research Trajectories of 1 2,6 Dimethoxyphenoxy 4 Nitrobenzene

Role in Organic Synthetic Methodology Development

The distinct functionalities within 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene provide multiple avenues for its application in the development of synthetic methodologies.

Aromatic nitro compounds are fundamental building blocks in organic synthesis, primarily because the nitro group can be readily transformed into a variety of other functional groups, most notably an amino group. nih.govfrontiersin.org The reduction of the nitro moiety in this compound yields 4-(2,6-dimethoxyphenoxy)aniline. This resulting aromatic amine is a key intermediate for constructing more complex molecular architectures.

The diaryl ether linkage is a common structural motif in many biologically active natural products and pharmaceutical agents. The amine derived from this compound serves as a precursor for synthesizing molecules where this specific diaryl ether core is required. For instance, it can be used in coupling reactions or as a nucleophile to build larger, more functionalized systems. The sterically hindered 2,6-dimethoxy substitution pattern can also influence the regioselectivity of subsequent reactions and the final conformation of the target molecule.

Table 1: Potential Synthetic Transformations of this compound

| Initial Functional Group | Reagent/Condition | Resulting Functional Group | Application of Product |

|---|---|---|---|

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) | Precursor for amides, imines, azo compounds, and heterocyclic synthesis |

| Aromatic Ring (Nitro-substituted) | Nucleophile (e.g., RO⁻, RNH₂) | Substituted Aniline (B41778) Derivative | Nucleophilic Aromatic Substitution (SNAr) studies |

| Aromatic Ring (Methoxy-substituted) | Electrophile (e.g., Br₂, HNO₃) | Substituted Diaryl Ether | Electrophilic Aromatic Substitution studies |

The electronic dichotomy of this compound makes it an excellent model substrate for studying reaction mechanisms. The electron-withdrawing nitro group strongly activates the para-substituted phenyl ring towards nucleophilic aromatic substitution (SNAr). stackexchange.com Researchers can use this compound to investigate the kinetics, scope, and limitations of new SNAr methodologies, exploring the effects of different nucleophiles, catalysts, and solvent systems.

Conversely, the electron-donating methoxy (B1213986) groups on the other ring make it susceptible to electrophilic aromatic substitution. This allows for studies on the selectivity and reactivity of electrophilic reactions on a complex diaryl ether. The steric hindrance provided by the ortho-methoxy groups can be used to probe the influence of steric effects on reaction outcomes.

Contributions to Materials Science Research (academic context)

In the academic pursuit of novel materials with tailored properties, this compound serves as a foundational building block.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and inorganic nodes (for MOFs) or organic nodes (for COFs). rsc.orgdntb.gov.ua The properties of these materials are directly dictated by the geometry and functionality of the organic linkers.

By converting this compound into a dicarboxylic acid or a diamine derivative, it can be employed as a custom organic linker for the synthesis of new MOFs and COFs. The bent, sterically demanding structure resulting from the diaryl ether linkage and the 2,6-dimethoxy substituents would impart unique topologies and pore environments within the resulting framework. The presence of the nitro group (or a derivative) can be used to functionalize the pores, potentially enhancing selectivity in gas sorption or catalytic applications. researchgate.net For example, the incorporation of nitro groups into MOF linkers has been explored for applications in sensing nitroaromatic explosives. rsc.org

Aromatic polyimides are high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.eduaidic.it They are typically synthesized via a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical cyclization. vt.eduresearchgate.net

The diamine, 4-(2,6-dimethoxyphenoxy)aniline, derived from the reduction of this compound, can be used as a monomer in polyimide synthesis. The incorporation of the bulky and somewhat flexible 2,6-dimethoxyphenoxy group into the polymer backbone can significantly alter the polymer's properties. Typically, such modifications can disrupt chain packing, leading to increased solubility in organic solvents and a lower glass transition temperature compared to more rigid polyimides. nii.ac.jp This allows for easier processing while potentially maintaining high thermal stability.

Table 2: Predicted Influence of the 2,6-Dimethoxyphenoxy Moiety on Polyimide Properties

| Property | Predicted Effect | Underlying Reason |

|---|---|---|

| Solubility | Increased | Disruption of inter-chain packing by bulky, non-coplanar structure. |

| Glass Transition Temperature (Tg) | Potentially Lowered | Increased free volume and chain flexibility from the ether linkage. |

| Thermal Stability | High | Inherent stability of the aromatic imide and ether linkages. |

| Dielectric Constant | Potentially Lowered | Introduction of free volume can decrease the dielectric constant. |

Application as Chemical Probes in Fundamental Molecular Recognition Studies

Chemical probes are small molecules used to study and manipulate biological systems or to detect specific analytes. chemicalprobes.org The design of effective probes relies on specific molecular recognition events. The structure of this compound contains key features for molecular recognition studies. The electron-rich dimethoxyphenyl unit can participate in π-π stacking and hydrophobic interactions, while the nitro group is a strong hydrogen bond acceptor.

This compound or its derivatives can be used as probes to investigate binding pockets in proteins or synthetic receptors. By systematically modifying the structure—for example, by changing the substitution pattern or reducing the nitro group to an amine—researchers can study how these changes affect binding affinity and selectivity. Such fundamental studies are crucial for the rational design of more complex molecules like enzyme inhibitors or sensor molecules for hazardous nitroaromatic compounds. nih.gov

Design and Synthesis of this compound Analogues as Fluorescent Probes for In Vitro Molecular Interaction Studies

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes at the molecular level. The scaffold of this compound is an excellent candidate for designing such probes due to its inherent electronic properties. The structure features a classic "push-pull" system, where the electron-donating methoxy groups (-OCH₃) on one phenyl ring "push" electron density across the ether linkage to the electron-withdrawing nitro group (-NO₂) on the other ring. This intramolecular charge transfer (ICT) is a fundamental characteristic of many fluorescent dyes.

The design of novel fluorescent probes based on this scaffold involves the strategic modification of its structure to fine-tune its photophysical properties and introduce functionalities for specific targeting. For instance, analogues can be synthesized to enhance quantum yield, shift emission wavelengths, or introduce reactive handles for bioconjugation to proteins or other biomolecules.

The synthesis of these analogues typically follows established organic chemistry protocols. A common approach is through nucleophilic aromatic substitution (SNAr) reactions. This could involve reacting a substituted nitrophenol with a substituted dimethoxyfluorobenzene or vice versa, under basic conditions. Further functionalization can be achieved by introducing other groups onto the aromatic rings prior to or after the coupling reaction. For example, incorporating an amine or carboxylic acid group would allow for covalent attachment to biological targets.

| Design Strategy | Rationale | Potential Synthetic Approach | Expected Outcome |

|---|---|---|---|

| Modulation of ICT | To alter the emission wavelength and Stokes shift by modifying the electron-donating or -withdrawing strength of substituents. | Introduction of different alkyl, alkoxy, or amino groups on the phenoxy ring; replacing the nitro group with other acceptors like cyano or sulfonyl groups. | Tuning of fluorescence from blue to red regions of the spectrum. |

| Bioconjugation Handle | To enable covalent labeling of specific biomolecules for targeted imaging. | Incorporation of functional groups like N-hydroxysuccinimide (NHS) esters, maleimides, or alkynes for click chemistry. | Probes capable of selectively imaging specific proteins or cellular structures. |

| Targeting Moieties | To direct the probe to specific subcellular organelles. nih.gov | Attachment of lipophilic cations (e.g., triphenylphosphonium for mitochondria) or morpholine (B109124) groups (for lysosomes). nih.gov | Organelle-specific fluorescent probes for studying localized molecular events. nih.gov |

Use in Investigating Non-Covalent Interactions (e.g., π-π stacking, hydrogen bonding) in Model Systems

Non-covalent interactions are fundamental forces that govern molecular recognition, self-assembly, and biological functions. The structure of this compound makes it an ideal model system for studying two key types of these interactions: π-π stacking and hydrogen bonding.

π-π Stacking: The two aromatic rings of the molecule can interact with other π-systems, including other molecules of itself or aromatic residues in proteins. The electron-deficient nitrobenzene (B124822) ring can favorably interact with electron-rich aromatic systems in a "face-to-face" or "parallel-displaced" orientation. These interactions are driven by a combination of electrostatic and van der Waals forces. nih.gov The presence of the nitro group makes the π-system of that ring particularly electron-poor, enhancing its ability to stack with electron-rich aromatic partners. nih.gov

Hydrogen Bonding: The oxygen atoms of the nitro group and the ether linkage are potential hydrogen bond acceptors. They can interact with hydrogen bond donors, such as the amide groups in a protein backbone or specific amino acid side chains (e.g., tryptophan, tyrosine). The methoxy groups, while less strong, can also participate as hydrogen bond acceptors. The cooperation between hydrogen bonding and π-π stacking can lead to highly specific and stable intermolecular complexes. nih.gov Research on other systems has shown that hydrogen bonds can reinforce π-π stacking interactions, leading to more facile intermolecular electron transfer, a phenomenon relevant to fluorescence quenching detection mechanisms. nih.gov

| Functional Group | Type of Interaction | Role | Significance in Model Systems |

|---|---|---|---|

| Nitrobenzene Ring | π-π Stacking | Electron-poor π-system (acceptor) | Facilitates strong stacking interactions with electron-rich aromatic rings. |

| Dimethoxyphenoxy Ring | π-π Stacking | Electron-rich π-system (donor) | Interacts favorably with electron-poor aromatic systems. |

| Nitro Group (-NO₂) | Hydrogen Bonding | Hydrogen bond acceptor | Forms directional interactions with H-bond donors, contributing to binding specificity. |

| Ether Oxygen (-O-) | Hydrogen Bonding | Hydrogen bond acceptor | Participates in stabilizing intermolecular complexes. |

| Methoxy Groups (-OCH₃) | Hydrogen Bonding | Weak hydrogen bond acceptor | Contributes to the overall interaction landscape of the molecule. |

Environmental Chemistry Research Applications (focused on degradation mechanisms, not impact assessment)

Photodegradation Mechanisms of Phenoxy-Nitrobenzene Compounds under Controlled Laboratory Conditions

The environmental fate of aromatic compounds is of significant academic interest. Photodegradation, or the breakdown of molecules by light, is a key transformation pathway. For phenoxy-nitrobenzene compounds, photodegradation in controlled laboratory settings, often using a photocatalyst like titanium dioxide (TiO₂), is initiated by the absorption of UV light. This process generates highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).

The proposed mechanism for the photodegradation of a compound like this compound would involve several steps:

Generation of ROS: UV irradiation of a photocatalyst generates electron-hole pairs, which react with water and oxygen to produce •OH and superoxide (B77818) radicals (•O₂⁻).

Radical Attack: The highly reactive •OH radicals attack the aromatic rings. This can lead to hydroxylation, where -OH groups are added to the rings, forming hydroxylated intermediates.

Ether Bond Cleavage: The ether linkage is a potential site of attack, leading to the cleavage of the molecule into substituted phenol (B47542) and nitrobenzene derivatives.

Ring Opening: Sustained attack by radicals leads to the opening of the aromatic rings, forming smaller aliphatic acids and aldehydes.

Mineralization: Ultimately, the organic structure is broken down into carbon dioxide, water, and inorganic nitrate.

Studies on related compounds, such as brominated diphenyl ethers, show that photodegradation proceeds through pathways like dehalogenation and the formation of hydroxylated intermediates. rsc.org Similarly, for phenoxy-nitrobenzene compounds, the primary degradation pathways under laboratory UV irradiation are expected to be hydroxylation of the aromatic rings and cleavage of the ether bond.

Academic Studies of Biodegradation Pathways in Model Systems (e.g., enzyme-catalyzed transformations)

The biodegradation of nitroaromatic compounds by microorganisms is a subject of intensive academic research. These pathways are typically studied in model systems using specific bacterial strains. For a substrate like this compound, two main enzymatic pathways are plausible, based on extensive studies of nitrobenzene degradation.

Reductive Pathway: This is a common pathway for nitroaromatic compounds. It involves the enzymatic reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. This is catalyzed by enzymes called nitroreductases. The resulting aminophenoxy compound could then be further degraded. For instance, the intermediate hydroxylaminobenzene is known to be enzymatically rearranged to 2-aminophenol (B121084) in some bacteria.

Oxidative Pathway: Some bacteria can initiate degradation through an oxidative attack on the aromatic ring. Dioxygenase enzymes can incorporate both atoms of molecular oxygen into the nitro-substituted ring, leading to the formation of a substituted catechol and the release of the nitro group as nitrite. The catechol intermediate is then susceptible to ring cleavage by other dioxygenase enzymes, entering central metabolic pathways.

The presence of the dimethoxyphenoxy group adds complexity, as it provides a second ring that can also be a target for enzymatic attack. The ether linkage itself may also be cleaved by specific etherase enzymes, although this is less commonly the initial step for this class of compounds.

| Pathway | Key Enzyme Class | Initial Transformation Product | Subsequent Steps |

|---|---|---|---|

| Reductive | Nitroreductase | Reduction of -NO₂ to -NHOH and then -NH₂ | Rearrangement and/or ring cleavage of the resulting amino-aromatic compound. |

| Oxidative | Dioxygenase | Hydroxylation of an aromatic ring to form a catechol-like derivative, with release of nitrite. | Meta or ortho cleavage of the catechol ring, leading to entry into central metabolism. |

| Ether Cleavage | Etherase / Monooxygenase | Cleavage of the C-O-C ether bond. | Separate degradation of the resulting substituted phenol and nitrobenzene derivatives. |

Future Research Directions and Emerging Paradigms for 1 2,6 Dimethoxyphenoxy 4 Nitrobenzene

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

The synthesis of diaryl ethers, such as 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene, has traditionally relied on established methods like the Ullmann condensation. However, future research is expected to pivot towards more sustainable and efficient unconventional synthetic routes. Nickel-catalyzed cross-coupling reactions, for instance, present a promising alternative, offering milder reaction conditions. researchgate.net The use of nano-sized metal catalysts is also gaining traction, as their high surface-to-volume ratio can lead to rapid C-O bond formation. nih.gov

Biocatalysis, an approach that utilizes enzymes to catalyze chemical reactions, is another burgeoning area of exploration. nih.gov Researchers are investigating the use of enzymes like geranylgeranylglyceryl phosphate (B84403) synthases for the formation of ether bonds, which could offer higher regioselectivity under environmentally benign conditions. nih.gov

Table 1: Comparison of Synthetic Routes for Diaryl Ethers

| Synthetic Route | Catalyst | Advantages | Potential Challenges |

|---|---|---|---|

| Ullmann Condensation | Copper | Well-established, versatile | Harsh reaction conditions, stoichiometric copper use |

| Nickel-Catalyzed Coupling | Nickel complexes | Milder conditions, lower catalyst loading | Ligand sensitivity, substrate scope limitations |

| Nanocatalysis | Metal nanoparticles | High efficiency, recyclability | Catalyst stability and characterization |

| Biocatalysis | Enzymes | High selectivity, environmentally friendly | Enzyme stability, substrate specificity |

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound can be achieved through the application of advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of reactions, providing valuable data on transient intermediates and reaction kinetics. youtube.comfrontiersin.org

Table 2: In Situ Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Obtained | Application to Diaryl Ether Synthesis |

|---|---|---|

| In Situ Infrared (IR) Spectroscopy | Vibrational modes of bonds, functional group changes | Monitoring the formation of the ether linkage and consumption of starting materials. |

| In Situ NMR Spectroscopy | Structural information of molecules in solution | Identification of reaction intermediates and byproducts. |

| In Situ Mass Spectrometry | Molecular weight of species in the reaction mixture | Real-time tracking of product formation and reactant depletion. |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Reactivity

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical synthesis and reactivity prediction. rjptonline.orgrsc.org For this compound, ML models can be trained on existing data for nitroaromatic compounds to predict its properties and potential reactivity. nih.govacs.orgnih.gov

These predictive models can accelerate the discovery of new synthetic routes by identifying optimal reaction conditions and catalysts. rjptonline.org Furthermore, AI can be employed to predict the outcome of reactions, reducing the need for extensive trial-and-error experimentation. rjptonline.org

Table 3: Applications of Machine Learning in Chemical Synthesis

| Application | Description | Relevance to this compound |

|---|---|---|

| Reaction Prediction | Predicting the products and yields of chemical reactions. | Optimizing the synthesis of the target compound. |

| Retrosynthesis | Identifying potential synthetic pathways for a target molecule. | Discovering novel and more efficient routes. |

| Property Prediction | Estimating the physicochemical and biological properties of a compound. | Predicting the characteristics and potential applications. |

Development of High-Throughput Methodologies for Structure-Function Elucidation in Compound Series

High-throughput screening (HTS) methodologies enable the rapid synthesis and evaluation of large libraries of compounds. nih.govrsc.org By creating a series of derivatives of this compound, researchers can systematically investigate structure-activity relationships (SAR). This approach is particularly valuable in drug discovery and materials science. nih.gov

The data generated from HTS can be used to build robust models that correlate specific structural features with desired functions or properties. This allows for the rational design of new compounds with enhanced performance.

Multi-Scale Modeling Approaches Combining Quantum Mechanics and Molecular Dynamics for Comprehensive Understanding

To gain a comprehensive understanding of the behavior of this compound at a molecular level, researchers are turning to multi-scale modeling approaches. ucl.ac.uknih.govfrontiersin.org These methods combine the accuracy of quantum mechanics (QM) for describing electronic structure with the efficiency of molecular dynamics (MD) for simulating the motion of atoms and molecules over time.

This integrated approach can provide detailed insights into the compound's conformation, intermolecular interactions, and reactivity. Such a comprehensive understanding is crucial for predicting its behavior in different environments and for designing new applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.